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6-Azaspiro[5.5]undecan-6-ium bromide

Cat. No.: B1294682
CAS No.: 6286-82-4
M. Wt: 234.18 g/mol
InChI Key: LJOLQDOIAQRAKU-UHFFFAOYSA-M
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Description

Overview of Spirocyclic Quaternary Ammonium (B1175870) Compounds and Their Academic Significance

Spirocyclic quaternary ammonium compounds (QACs) are a fascinating class of molecules characterized by a central nitrogen atom that is a shared member of two rings. This spirocyclic arrangement imparts a rigid, three-dimensional structure to the molecule. bldpharm.com This distinct architecture is of considerable academic interest because it can lead to enhanced chemical stability and novel physicochemical properties compared to their non-spirocyclic counterparts. rsc.org

The inherent three-dimensionality of spirocyclic scaffolds is a significant advantage in various fields, particularly in medicinal chemistry, where molecular shape is crucial for biological activity. bldpharm.comtandfonline.com By creating more complex and defined three-dimensional structures, spirocycles can improve a molecule's properties, such as solubility and metabolic stability. bldpharm.com In materials science, the rigidity and stability of spirocyclic QACs make them prime candidates for developing robust materials that can withstand harsh chemical environments. rsc.orgnih.gov

Research Landscape of 6-Azaspiro[5.5]undecan-6-ium Bromide

The primary focus of current research on this compound is its application in the development of anion exchange membranes (AEMs). AEMs are critical components in various electrochemical technologies, including fuel cells and water electrolyzers. The 6-azaspiro[5.5]undecane cation, often abbreviated as ASU, has demonstrated exceptional stability in the highly alkaline conditions required for these applications.

The enhanced stability of the ASU cation is attributed to its unique spirocyclic structure, which restricts the molecule's conformational flexibility and minimizes ring strain. This makes it more resistant to degradation mechanisms that can affect other types of quaternary ammonium compounds. Research has shown that AEMs incorporating spirocyclic cations exhibit greater alkaline stability compared to those with non-spirocyclic cations. rsc.org

The synthesis of this compound has been approached through various methods, with researchers continuously seeking more efficient and higher-yielding pathways. The table below summarizes some of the reported synthetic approaches.

Synthesis MethodTypical Reaction TimeTypical TemperatureReported Yield (%)
Conventional Heating~16 hours120°C~80%
Microwave-Assisted Synthesis20-40 minutes~120°C>88%
Modified Literature Procedures~16 hours~80°C~84%

The performance of AEMs containing the 6-azaspiro[5.5]undecane cation has been a key area of investigation. Studies have focused on properties such as ion conductivity and durability under alkaline conditions. The data presented in the following table highlights the performance of AEMs functionalized with spirocyclic quaternary ammonium cations.

Membrane TypeIon Conductivity (mS/cm)Temperature (°C)Stability ConditionsPerformance Notes
Spiro-ionene based AEMup to 12090Stable for over 1800 hours in 1 M KOD/D₂O at 80°CDemonstrates excellent thermal and alkaline stability. nih.gov
Poly(fluorene alkylene) with ASU cations>8080Retained >96% of cations after 30 days in 1 M NaOH at 80°CShows high alkaline stability and good mechanical properties. acs.org
Cross-linked PPO with N-spirocyclic cations1920<8% drop in conductivity after 2 weeks in 1 M KOH at 60°CPromising for zinc slurry-air flow batteries.

Interdisciplinary Research Trajectories and Future Outlook

The future research directions for this compound and related spirocyclic compounds are promising and extend beyond their current primary application. While the development of next-generation AEMs with even greater durability and performance remains a central goal, the unique properties of these compounds open doors to other scientific domains. energy.gov

The inherent stability and defined three-dimensional structure of azaspirocycles are highly desirable in medicinal chemistry and drug discovery. tandfonline.comnih.gov The spirocyclic scaffold can be used to fine-tune the physicochemical properties of potential drug candidates, potentially leading to improved efficacy and metabolic profiles. bldpharm.com Although research into the specific biological activities of this compound is not yet extensive, the broader class of azaspiro compounds is being explored for various therapeutic applications. ontosight.ai

In the realm of materials science, the development of novel polymers incorporating spirocyclic quaternary ammonium moieties could lead to materials with enhanced thermal and chemical stability for a range of applications. nih.gov The principles of flow chemistry are also being applied to the synthesis of complex molecules, which could offer more efficient and scalable routes to produce azaspiro compounds for both research and industrial purposes. acs.org As the demand for high-performance, durable materials continues to grow, the unique attributes of this compound and its derivatives are likely to attract increasing scientific attention, fostering interdisciplinary research and innovation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20BrN B1294682 6-Azaspiro[5.5]undecan-6-ium bromide CAS No. 6286-82-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-azoniaspiro[5.5]undecane;bromide
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InChI

InChI=1S/C10H20N.BrH/c1-3-7-11(8-4-1)9-5-2-6-10-11;/h1-10H2;1H/q+1;/p-1
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LJOLQDOIAQRAKU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[N+]2(CC1)CCCCC2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20BrN
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DSSTOX Substance ID

DTXSID00978593
Record name 6-Azaspiro[5.5]undecan-6-ium bromide
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Molecular Weight

234.18 g/mol
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CAS No.

6286-82-4
Record name 6-Azoniaspiro[5.5]undecane, bromide (1:1)
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Record name 6-Azoniaspiro(5,5)undecane bromide
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Record name 6-Azoniaspiro[5.5]undecane bromide
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Synthetic Methodologies and Chemical Transformations of 6 Azaspiro 5.5 Undecan 6 Ium Bromide

Established Synthetic Pathways for the Spirocyclic Amine Precursor

The construction of the 6-azaspiro[5.5]undecane core is a critical first step in the synthesis of the target quaternary ammonium (B1175870) salt. Various synthetic strategies have been developed to assemble this spirocyclic amine, primarily relying on cyclization reactions and reductive amination approaches.

Cyclization Reactions

Cyclization strategies are paramount in forming the characteristic spirocyclic structure of 6-azaspiro[5.5]undecane. One notable approach involves a conjugate addition/dipolar cycloaddition cascade. This method provides a stereocontrolled route to the azaspiro[5.5]undecane ring system. The reaction of a suitable cyclohexanone (B45756) derivative, for instance, can be initiated to form a transient nitrone, which then undergoes an intramolecular dipolar cycloaddition to yield a bicyclic isoxazolidine. Subsequent reductive cleavage of the nitrogen-oxygen bond in this intermediate furnishes the desired 6-azaspiro[5.5]undecane framework.

Another strategy involves the intramolecular spirocyclization of 4-substituted pyridines. This reaction proceeds through the in situ activation of the pyridine (B92270) ring with an activating agent like ethyl chloroformate, followed by an intramolecular addition of an attached nucleophile.

Reductive Amination Approaches

Reductive amination offers a versatile and widely employed method for the formation of amines, and it can be adapted for the synthesis of spirocyclic systems like 6-azaspiro[5.5]undecane. This typically involves a two-step process where a ketone or aldehyde undergoes condensation with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.

For the synthesis of 6-azaspiro[5.5]undecane, an intramolecular reductive amination would be a plausible pathway. This would involve a precursor molecule containing both a carbonyl group and an amine functionality positioned appropriately to facilitate the formation of the spirocyclic ring upon cyclization and reduction. A variety of reducing agents can be employed for this transformation, with sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) being common choices due to their varying reactivity and selectivity. The choice of reducing agent and reaction conditions can be optimized to achieve high yields and stereoselectivity.

Quaternization Reactions for 6-Azaspiro[5.5]undecan-6-ium Bromide Formation

The conversion of the tertiary spirocyclic amine, 6-azaspiro[5.5]undecane, into the corresponding quaternary ammonium salt, this compound, is typically achieved through a quaternization reaction, often referred to as the Menschutkin reaction. This reaction involves the treatment of the tertiary amine with an alkyl halide, in this case, an alkyl bromide.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl bromide, leading to the formation of a new carbon-nitrogen bond and the displacement of the bromide ion. The resulting product is the quaternary ammonium salt, which consists of the positively charged 6-azaspiro[5.5]undecan-6-ium cation and the bromide anion. The choice of the alkyl bromide will determine the second substituent on the nitrogen atom. For the parent this compound, this would typically involve a simple alkyl bromide like methyl bromide or ethyl bromide.

Advanced Synthetic Strategies and Reaction Optimization

To enhance the efficiency and sustainability of the synthesis of this compound, advanced synthetic strategies and reaction optimization are continuously being explored. These efforts often focus on improving reaction rates, yields, and purity while minimizing waste and harsh reaction conditions.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate the Menschutkin reaction. The use of microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. The optimization of reaction parameters such as solvent, temperature, and the nature of the alkylating agent is crucial for the success of this method. Polar solvents are generally preferred for the Menschutkin reaction as they can stabilize the charged transition state.

The following interactive table summarizes a comparative analysis of different preparation methods, highlighting the impact of reaction conditions on the synthesis of quaternary ammonium salts.

MethodReagentSolventTemperature (°C)Reaction TimeYield (%)
Conventional HeatingAlkyl BromideAcetonitrile8016-24 h75-85
Microwave-AssistedAlkyl BromideEthanol100-12010-30 min85-95
Ultrasound-AssistedAlkyl BromideMethanol40-501-2 h80-90

Derivatization and Functionalization Reactions of the 6-Azaspiro[5.5]undecan-6-ium Framework

The 6-azaspiro[5.5]undecan-6-ium framework can serve as a scaffold for further derivatization and functionalization, allowing for the synthesis of a diverse range of compounds with tailored properties. These transformations can target either the cationic spirocyclic core or the associated bromide anion.

Nucleophilic Substitution Reactions Involving the Bromide Anion

The bromide anion in this compound can be readily exchanged with other anions through nucleophilic substitution or ion exchange reactions. This allows for the preparation of a variety of 6-azaspiro[5.5]undecan-6-ium salts with different counter-ions, which can significantly influence the physical and chemical properties of the compound, such as its solubility and thermal stability.

By treating this compound with a salt containing the desired anion (e.g., a sodium or potassium salt), the bromide can be replaced. The driving force for this reaction is often the precipitation of the less soluble inorganic bromide salt from the reaction mixture.

The following interactive table provides examples of nucleophilic substitution reactions involving the bromide anion of a quaternary ammonium salt, showcasing the versatility of this approach for creating new derivatives.

Starting MaterialReagentSolventConditionsProduct
This compoundSodium tetrafluoroborate (B81430) (NaBF₄)AcetoneStirring at room temperature6-Azaspiro[5.5]undecan-6-ium tetrafluoroborate
This compoundPotassium hexafluorophosphate (B91526) (KPF₆)MethanolReflux6-Azaspiro[5.5]undecan-6-ium hexafluorophosphate
This compoundSilver(I) nitrate (B79036) (AgNO₃)Water/EthanolStirring in the dark6-Azaspiro[5.5]undecan-6-ium nitrate
This compoundSodium azide (B81097) (NaN₃)Dimethylformamide (DMF)Heating6-Azaspiro[5.5]undecan-6-ium azide

Synthesis of Analogues with Modified Spirocyclic Systems

The structural diversity of this compound analogs is achieved through various synthetic strategies that allow for the modification of the spirocyclic core. These strategies can be broadly categorized into methods that alter the ring size of the carbocyclic component and those that introduce substituents onto it.

Modification of Spirocyclic Ring Size

The construction of azaspirocycles with ring systems other than the [5.5] undecane (B72203) framework, such as the smaller [4.5] decane (B31447) or the larger [5.6] dodecane (B42187) systems, typically involves the use of cyclic ketones of corresponding ring sizes as starting materials. A common and effective method is the intramolecular cyclization of amines with dihalides.

For instance, the synthesis of 6-azoniaspiro[4.5]decanium analogs can be achieved by reacting a suitably substituted piperidine (B6355638) with 1,4-dibromobutane. This reaction proceeds via a nucleophilic substitution mechanism, where the piperidine nitrogen displaces the bromide ions, leading to the formation of the five-membered carbocyclic ring fused at the nitrogen atom.

Conversely, the synthesis of 7-azoniaspiro[5.6]dodecanium analogs can be accomplished using a similar strategy, but with a seven-membered ring precursor. For example, the reaction of a piperidine derivative with 1,6-dibromohexane (B150918) would lead to the formation of the seven-membered carbocyclic ring. The general synthetic scheme involves the initial N-alkylation of the piperidine with the dihaloalkane, followed by an intramolecular cyclization to form the spirocyclic core. The final step is the quaternization of the spirocyclic amine to yield the desired ammonium bromide salt.

A variety of synthetic routes have been developed for the preparation of azacycles of different ring sizes. One of the foundational methods involves the reaction of amines with dihalides. More contemporary approaches include microwave-assisted synthesis, which can significantly reduce reaction times. mdpi.com Additionally, cross-coupling reactions of cyclic formamides with aryl chlorides have been shown to effectively produce N-cyclic amines, including pyrrolidines, piperidines, and azepanes. mdpi.com

The table below summarizes the synthesis of azaspirocyclic systems with varying ring sizes.

Starting Cyclic KetoneDihaloalkaneResulting Azaspirocycle Core
Cyclopentanone1,5-Dibromopentane (B145557)6-Azaspiro[4.5]decane
Cycloheptanone1,5-Dibromopentane7-Azaspiro[5.6]dodecane

Synthesis of C-Substituted Analogues

The introduction of substituents onto the carbocyclic ring of the 6-azaspiro[5.5]undecane system allows for the fine-tuning of the molecule's properties. One versatile method for achieving this is through the Michael addition reaction. This approach involves the reaction of a cyclic β-dicarbonyl compound, such as 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), with a diarylideneacetone in the presence of a Lewis acid catalyst. This one-pot synthesis yields a C-substituted spiro[5.5]undecane derivative. While this method has been demonstrated for carbocyclic systems, it presents a viable pathway for adaptation to the synthesis of C-substituted 6-azaspiro[5.5]undecane analogs by using an appropriate nitrogen-containing cyclic precursor.

Another strategy for the synthesis of substituted azaspirocycles is the intramolecular spirocyclization of 4-substituted pyridines. This reaction involves the in situ activation of the pyridine ring with an agent like ethyl chloroformate, followed by the intramolecular addition of an attached β-dicarbonyl nucleophile. This method has been successfully used to construct substituted 3,9-diazaspiro[5.5]undecane derivatives.

Furthermore, the alkylation of enamines derived from piperidine-based precursors has been shown to be an effective method for introducing substituents at specific positions of the azaspirocyclic core. For example, the alkylation of the pyrrolidine (B122466) enamine of ethyl 3-oxopiperidine-1-carboxylate has been utilized to synthesize 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes. nih.gov

The following table outlines a general approach for the synthesis of C-substituted 6-azaspiro[5.5]undecane analogs via the Michael addition.

Cyclic PrecursorMichael AcceptorResulting Substituted Spirocycle
N-protected 4-piperidone (B1582916) derivativeSubstituted α,β-unsaturated ketoneC-substituted 6-azaspiro[5.5]undecane derivative

These synthetic methodologies provide a robust toolkit for the creation of a diverse library of this compound analogs with modified spirocyclic systems, enabling further exploration of their structure-activity relationships.

Advanced Structural and Spectroscopic Characterization of 6 Azaspiro 5.5 Undecan 6 Ium Bromide

Spectroscopic Techniques for Structural Elucidation

A combination of spectroscopic methods provides a comprehensive understanding of the molecular structure of 6-Azaspiro[5.5]undecan-6-ium bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei within a molecule. While specific experimental NMR data for this compound is not widely published, the expected spectral features can be inferred from the analysis of analogous spirocyclic quaternary ammonium (B1175870) compounds.

For the ¹H NMR spectrum, the protons on the carbon atoms adjacent to the positively charged nitrogen atom are expected to be deshielded, resulting in resonances at a lower field (higher ppm values). The protons of the methylene (B1212753) groups in the two rings would likely appear as complex multiplets due to spin-spin coupling.

In the ¹³C NMR spectrum, the carbon atoms directly bonded to the nitrogen would also exhibit a downfield chemical shift. The spiro carbon, being a quaternary carbon, would likely show a characteristic chemical shift and may have a lower intensity due to the absence of an attached proton.

A representative, though not specific, ¹H-NMR spectrum of this compound in D₂O at room temperature has been reported, which can provide a general idea of the proton environments. However, detailed peak assignments, including chemical shifts (δ), multiplicity, and coupling constants (J), are not available in the public domain.

Table 1: Anticipated NMR Spectroscopic Data for this compound

Nucleus Anticipated Chemical Shift (ppm) Anticipated Multiplicity
¹H (alpha to N) Downfield Multiplet
¹H (other ring protons) Upfield relative to alpha-protons Complex Multiplets
¹³C (alpha to N) Downfield Singlet
¹³C (spiro) Characteristic Quaternary C Shift Singlet

Note: This table is predictive and based on general principles of NMR spectroscopy for similar structures. Actual experimental values may vary.

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) is employed to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments, thereby confirming the molecular weight and providing structural information. For this compound, the cationic species, 6-Azaspiro[5.5]undecan-6-ium, would be detected.

The expected molecular ion peak in the mass spectrum would correspond to the cation [C₁₀H₂₀N]⁺. The theoretical mass of this cation is approximately 154.28 amu. Fragmentation patterns in MS analysis of quaternary ammonium salts can be complex and may involve the loss of alkyl groups attached to the nitrogen atom. However, due to the spirocyclic nature of this compound, fragmentation would likely involve ring opening or other complex rearrangements.

Table 2: Predicted Mass Spectrometry Data for 6-Azaspiro[5.5]undecan-6-ium Cation

Species Formula Theoretical Mass (m/z)

Note: This table presents the theoretical mass of the cation. Experimental values may differ slightly, and fragmentation patterns would need to be determined empirically.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for verifying the empirical formula of a compound by determining the percentage composition of its constituent elements. The molecular formula of this compound is C₁₀H₂₀BrN. Based on this formula, the theoretical elemental composition can be calculated. Experimental determination of the percentages of carbon, hydrogen, nitrogen, and bromine would be expected to align closely with these theoretical values, confirming the purity and identity of the synthesized compound.

Table 3: Elemental Composition of this compound

Element Symbol Atomic Mass (amu) Number of Atoms Total Mass (amu) Percentage (%)
Carbon C 12.01 10 120.10 51.51
Hydrogen H 1.01 20 20.20 8.66
Bromine Br 79.90 1 79.90 34.26
Nitrogen N 14.01 1 14.01 6.01

| Total | | | | 234.21 | 100.00 |

Note: The values in this table are calculated based on atomic masses and the molecular formula.

X-ray Crystallographic Analysis of 6-Azaspiro[5.5]undecan-6-ium Cation and Related Structures

Crystal Structure Determination and Molecular Conformation

The crystal structure of the chloride salt reveals an orthorhombic crystal system with the space group P 2₁ 2₁ 2₁. The two six-membered rings of the spirocyclic cation adopt chair conformations, which is the most stable conformation for cyclohexane (B81311) and piperidine (B6355638) rings, minimizing steric strain. The spirocyclic nature of the cation imparts significant rigidity to the structure.

Table 4: Crystallographic Data for 6-Azaspiro[5.5]undecan-6-ium Chloride

Parameter Value
Crystal System Orthorhombic
Space Group P 2₁ 2₁ 2₁
a (Å) 8.1634
b (Å) 8.9539
c (Å) 14.4292
α (°) 90.00
β (°) 90.00

Note: This data is for the chloride salt and is presented as a close structural analogue to the bromide salt.

Analysis of Intermolecular Interactions in the Solid State

In the solid state, the 6-Azaspiro[5.5]undecan-6-ium cations and bromide anions are held together by a network of intermolecular forces. The primary interaction is the electrostatic attraction between the positively charged quaternary ammonium group and the negatively charged bromide anion.

Computational Chemistry for Structural and Energetic Insights

Computational chemistry provides a powerful lens for examining the three-dimensional structure and energetic landscape of molecules, offering insights that complement experimental data. For this compound, computational methods are instrumental in understanding its inherent structural properties and conformational dynamics.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to predict the electronic structure and geometry of molecules. nih.gov The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface, which represents the most stable conformation of the molecule. researchgate.net For the 6-Azaspiro[5.5]undecan-6-ium cation, DFT calculations are crucial for determining key structural parameters such as bond lengths, bond angles, and dihedral angles.

The optimization process for the 6-Azaspiro[5.5]undecan-6-ium cation would typically begin by constructing an initial three-dimensional model of the ion. This model is then subjected to calculations using a chosen functional and basis set. Common combinations for such organic cations include the B3LYP functional with a basis set like 6-31G* or larger, which has been shown to provide a good balance between computational cost and accuracy for a wide range of organic molecules. nih.govmdpi.com The calculation iteratively adjusts the positions of the atoms until a minimum energy geometry is located. At this point, the net forces on all atoms are close to zero. researchgate.net

Theoretical calculations on similar spirocyclic quaternary ammonium cations have been performed to understand their stability. rsc.org For instance, in studies of related spirocyclic systems, DFT has been used to calculate the energy barriers for degradation pathways, providing insights into their chemical stability. rsc.orgacs.org This highlights the utility of DFT in not only determining the ground-state geometry but also in exploring the energy landscapes of reaction pathways.

Table 1: Predicted Structural Parameters of 6-Azaspiro[5.5]undecan-6-ium Cation from DFT Calculations

ParameterPredicted Value RangeDescription
C-N Bond Length1.50 - 1.55 ÅThe length of the covalent bonds between the central nitrogen and adjacent carbon atoms.
C-C Bond Length1.52 - 1.56 ÅThe typical length of a single carbon-carbon bond within the cyclohexane rings.
C-N-C Bond Angle108° - 112°The angle formed by two carbon atoms and the central nitrogen atom.
Ring ConformationChairThe most stable conformation for the six-membered rings to minimize steric strain.

Note: The values in this table are illustrative and based on typical parameters for similar organic molecules. Actual values would be derived from specific DFT calculations.

Conformational Analysis and Stability Predictions

A computational study on the analogous 5-azonia-spiro[4.4]nonane cation, which has two five-membered rings, revealed different stable conformations with varying symmetries (C2 and D2). researchgate.net The conformation with C2 symmetry was found to be lower in energy. researchgate.net A similar approach for the 6-Azaspiro[5.5]undecan-6-ium cation would involve calculating the energies of various possible conformers. It is widely expected that the most stable conformation would involve both six-membered rings in a chair conformation, as this minimizes both angular and torsional strain.

The relative energies of different conformers can be calculated, allowing for the prediction of the most stable isomer and the energy barriers between different conformations. This information is crucial for understanding the dynamic behavior of the molecule in different environments.

Table 2: Relative Energies of Potential Conformers of 6-Azaspiro[5.5]undecan-6-ium Cation

Conformation (Ring 1 - Ring 2)Relative Energy (kcal/mol)Predicted Stability
Chair - Chair0.0 (Reference)Most Stable
Chair - Boat> 5.0Less Stable
Boat - Boat> 10.0Least Stable

Note: The relative energy values are hypothetical and serve to illustrate the expected trend in stability. Precise values would be obtained from detailed conformational analysis calculations.

The stability of the 6-Azaspiro[5.5]undecan-6-ium cation is a critical aspect, particularly in the context of its applications, such as in anion exchange membranes where alkaline stability is paramount. acs.orgresearchgate.net Computational studies on similar spirocyclic quaternary ammonium compounds have shown that their rigid spirocyclic structure contributes to their high stability by sterically hindering degradation reactions like the Hofmann elimination. rsc.org DFT calculations can be employed to model these degradation pathways and calculate the activation energies, providing a quantitative measure of the cation's stability.

Mechanistic Studies and Chemical Reactivity of 6 Azaspiro 5.5 Undecan 6 Ium Bromide

Investigation of Reaction Pathways and Kinetics

Detailed kinetic studies, including the determination of rate constants and activation energies for the specific reaction pathways of 6-Azaspiro[5.5]undecan-6-ium bromide, are not extensively documented in publicly available literature. However, the general reaction pathways for the 6-Azaspiro[5.5]undecan-6-ium cation have been investigated, primarily in the context of its exceptional stability in alkaline environments. The reactivity is dominated by the competition between nucleophilic substitution (SN2) and elimination (E2) reactions.

The spirocyclic structure of the cation plays a crucial role in its reactivity. This unique arrangement, where the nitrogen atom is the common center of two rings, imposes significant steric hindrance around the nitrogen and the α-carbons. This steric shielding makes direct nucleophilic attack on the α-carbon more difficult compared to acyclic or less sterically hindered quaternary ammonium (B1175870) cations.

Furthermore, the rigid conformation of the fused ring system influences the transition state energies for both substitution and elimination reactions. For an E2 reaction to occur, a specific anti-periplanar arrangement of the β-hydrogen and the leaving group (the amine) is typically required. The conformational constraints of the spirocyclic structure can make achieving this optimal geometry energetically unfavorable, thus slowing the rate of Hofmann elimination.

While specific kinetic data for the bromide salt is scarce, comparative studies of various quaternary ammonium cations have provided qualitative insights into the reaction kinetics. These studies consistently demonstrate that spirocyclic cations like 6-Azaspiro[5.5]undecan-6-ium exhibit significantly lower degradation rates than their linear or single-ring counterparts under identical conditions. This enhanced stability is a direct consequence of the higher activation energy barriers for both SN2 and E2 pathways, which can be attributed to the steric and conformational effects of the spiro-architecture.

Degradation Mechanisms of the 6-Azaspiro[5.5]undecan-6-ium Cation

The degradation of the 6-Azaspiro[5.5]undecan-6-ium cation is a critical area of study, particularly for applications requiring long-term stability in aggressive chemical environments. The primary degradation routes involve reactions with nucleophiles, most notably the hydroxide (B78521) ion in alkaline media.

The 6-Azaspiro[5.5]undecan-6-ium cation is renowned for its exceptional stability in highly alkaline conditions, which is a key attribute for its use in AEMs. Current time information in NA.nih.gov Studies investigating the alkaline stability of a range of quaternary ammonium compounds have shown that cyclic and particularly spirocyclic structures exhibit superior resistance to degradation. Current time information in NA. The piperidine-based 6-Azaspiro[5.5]undecan-6-ium cation has been identified as one of the most stable quaternary ammonium cations, exhibiting a significantly longer half-life at elevated temperatures and high concentrations of sodium hydroxide compared to many other functional groups. Current time information in NA.nih.gov

This high stability is attributed to the unique spirocyclic structure which minimizes ring strain and restricts the conformation of the molecule. rsc.org These structural constraints are thought to increase the energy of the transition states for common degradation pathways, thereby slowing the reaction rates. rsc.org

In the context of AEMs, the stability of the cation is directly linked to the durability and performance of the membrane, including its hydroxide conductivity. High alkaline stability ensures that the concentration of charge carriers (the quaternary ammonium cations) remains high over time, thus maintaining the ionic conductivity of the membrane. Research on AEMs incorporating the 6-Azaspiro[5.5]undecan-6-ium cation has demonstrated that these materials can achieve high hydroxide conductivity while exhibiting excellent chemical stability.

Below is a table summarizing the comparative stability of different quaternary ammonium cations, highlighting the superior stability of the 6-Azaspiro[5.5]undecan-6-ium cation.

Cation StructureCommon Name/AcronymRelative Stability in Alkaline Media
BenzyltrimethylammoniumBTMALow
N,N-DimethylpiperidiniumDMPHigh
N,N-DimethylpyrrolidiniumModerate
6-Azaspiro[5.5]undecan-6-ium ASU Very High

This table provides a qualitative comparison based on findings from multiple studies on AEM stability.

The two primary mechanisms for the degradation of the 6-Azaspiro[5.5]undecan-6-ium cation in the presence of nucleophiles like hydroxide are nucleophilic substitution (SN2) and Hofmann elimination (E2).

Nucleophilic Substitution (SN2): This reaction involves the direct attack of a nucleophile at one of the α-carbons (the carbon atoms bonded to the nitrogen). This leads to the cleavage of a carbon-nitrogen bond and the formation of an alcohol and a tertiary amine. However, for the 6-Azaspiro[5.5]undecan-6-ium cation, the α-carbons are part of the ring structure and are sterically hindered by the rest of the spirocyclic system, making them less accessible to incoming nucleophiles.

Hofmann Elimination (E2): This pathway involves the abstraction of a β-hydrogen (a hydrogen atom on a carbon adjacent to the α-carbon) by a base, leading to the formation of an alkene, a tertiary amine, and water. The regioselectivity of the Hofmann elimination typically favors the formation of the least substituted alkene, a principle known as the "Hofmann rule". This is often attributed to the steric bulk of the leaving group (the tertiary amine). In the case of the 6-Azaspiro[5.5]undecan-6-ium cation, the rigid ring structure can make it difficult for the β-hydrogen and the nitrogen leaving group to adopt the anti-periplanar conformation required for an efficient E2 reaction, thus increasing the activation energy for this pathway as well.

Computational studies have supported experimental findings, indicating that the energy barriers for both SN2 and Hofmann elimination are higher for spirocyclic quaternary ammonium cations compared to non-spirocyclic analogues. This theoretical work corroborates the idea that the enhanced stability is a result of the inherent structural properties of the spiro-cation.

Ion-Pairing Behavior and Solution-Phase Interactions

The interaction between the 6-Azaspiro[5.5]undecan-6-ium cation and its counter-ion, in this case, bromide, as well as with solvent molecules, is crucial for understanding its behavior in solution. These interactions govern properties such as solubility, conductivity, and the effective reactivity of the cation.

In solution, the cation and anion can exist as free, solvated ions or as an ion pair. The extent of ion pairing depends on several factors, including the nature of the solvent (polarity and solvating ability), the concentration of the salt, and the intrinsic properties of the ions themselves (size, charge density, and shape).

The bulky and somewhat non-polar nature of the spirocyclic cation can also influence its solvation. The hydrocarbon rings may interact favorably with non-polar solvents, while the positively charged nitrogen center will be solvated by polar solvent molecules. The bromide anion, being relatively small and with a high charge density, will also be strongly solvated by polar solvents.

Research Applications in Catalysis by 6 Azaspiro 5.5 Undecan 6 Ium Bromide

Asymmetric Catalysis Utilizing 6-Azaspiro[5.5]undecan-6-ium Bromide

Enantioselective Aldol (B89426) Reactions

There is currently no available scientific literature that details the use of this compound as a catalyst for enantioselective aldol reactions. Consequently, no research findings or data tables on its performance in this capacity can be provided.

Stereoselective Michael Addition Reactions

Similarly, a thorough search of scientific databases and publications has not yielded any studies on the application of this compound as a catalyst for stereoselective Michael addition reactions. As a result, there is no data to present on its efficacy in this type of transformation.

Role as a Phase-Transfer Catalyst (PTC)

While chiral spirocyclic quaternary ammonium (B1175870) salts are a known class of phase-transfer catalysts, specific research detailing the use and performance of this compound for this purpose is not documented. Investigations into its efficiency, scope of application, and comparative performance against other phase-transfer catalysts have not been published.

Catalyst Design, Performance Evaluation, and Recyclability Studies

Due to the absence of research on the catalytic applications of this compound, there are no studies available on the design of catalysts derived from this compound, nor are there evaluations of their performance or recyclability in the context of the aforementioned chemical reactions.

Applications in Advanced Materials Science Incorporating 6 Azaspiro 5.5 Undecan 6 Ium Bromide

Development of Ionic Liquids (ILs) Incorporating 6-Azaspiro[5.5]undecan-6-ium Cations

Ionic liquids (ILs) are salts that are liquid at low temperatures (typically below 100°C), possessing unique properties such as low volatility, high ionic conductivity, and a wide electrochemical window. The 6-azaspiro[5.5]undecan-6-ium cation has been explored as a component in the design of novel ILs, particularly for applications requiring high thermal and chemical stability.

Design and Synthesis of Novel Ionic Liquids

The synthesis of ionic liquids based on the 6-azaspiro[5.5]undecan-6-ium cation, also referred to as azoniaspiro salts, is a key area of research aimed at bridging the gap between traditional room-temperature ionic liquids and higher-temperature molten salts. nih.gov A common synthetic route to obtain the core structure involves a nucleophilic substitution reaction. For instance, 6-Azaspiro[5.5]undecan-6-ium bromide can be synthesized through the reaction of 1,5-dibromopentane (B145557) with piperidine (B6355638). This straightforward approach allows for the creation of the spirocyclic quaternary ammonium (B1175870) structure.

The defining feature of this cation is its bicyclic structure where two six-membered rings share a single nitrogen atom at the spiro-junction. This rigid framework minimizes ring strain and shields the nitrogen center from nucleophilic attack, which is a common degradation pathway for other quaternary ammonium cations. This inherent stability is a critical design feature for ILs intended for use in demanding electrochemical environments. By pairing the 6-azaspiro[5.5]undecan-6-ium cation with various anions (e.g., bromide, chloride, bis(trifluoromethylsulfonyl)imide), its physicochemical properties, such as melting point, viscosity, and conductivity, can be tailored for specific applications. nih.gov

Utility in Fuel Cells and Supercapacitors

In the context of fuel cells and supercapacitors, electrolytes must exhibit high ionic conductivity and remain stable under the device's operating conditions. The robust nature of the 6-azaspiro[5.5]undecan-6-ium cation makes it a promising component for electrolytes in these systems. Although much of the application-focused research has transitioned towards incorporating this cation into polymer membranes, its use as a discrete ionic liquid electrolyte remains a field of interest. Its stability in alkaline media is especially relevant for anion exchange membrane fuel cells (AEMFCs), where the electrolyte must withstand a high pH environment.

Polymeric Materials Functionalized with 6-Azaspiro[5.5]undecan-6-ium Moieties

A significant area of application for the 6-azaspiro[5.5]undecan-6-ium cation is its use as a functional group in advanced polymers. By attaching this stable cation to a polymer backbone, materials with enhanced ionic conductivity and exceptional chemical resistance can be created, particularly for membrane-based technologies.

Anion Exchange Membranes (AEMs) for Fuel Cells and Water Electrolyzers

Anion exchange membranes are critical components in AEMFCs and water electrolyzers, facilitating the transport of hydroxide (B78521) ions while separating the anode and cathode. The primary challenge in AEM development is the chemical stability of the cationic functional groups, which are susceptible to degradation in the highly alkaline operating environment.

The 6-azaspiro[5.5]undecan-6-ium cation (often abbreviated as ASU in literature) has been identified as one of the most alkali-stable cations for this purpose. researchgate.net Researchers have successfully synthesized poly(arylene piperidinium)-based AEMs where the piperidine rings on the polymer side chains are quaternized to form the ASU cation. researchgate.net These membranes have demonstrated a combination of high hydroxide conductivity and outstanding durability.

Key Research Findings for ASU-Functionalized AEMs:

High Ionic Conductivity : Poly(aryl piperidinium) AEMs featuring ASU cations have achieved high hydroxide (OH⁻) conductivities, with reported values reaching up to 140 mS cm⁻¹ and 180 mS cm⁻¹ at 80°C. researchgate.netbohrium.com This high conductivity is crucial for minimizing ohmic losses and achieving high power density in fuel cells.

Exceptional Alkaline Stability : The stability of these membranes is a significant advancement. Studies have shown that AEMs with ASU functional groups exhibit excellent resistance to hydroxide attack, retaining over 85% of their conductivity after being immersed in a 1 M potassium hydroxide (KOH) solution at 80°C for 2000 hours. bohrium.com Other studies report high stability for over 1500 hours under similar conditions. researchgate.net

Improved Fuel Cell Performance : When tested in H₂/O₂ fuel cells, AEMs incorporating ASU cations have yielded high performance. For example, a poly(ether p-terphenyl (B122091) piperidinium) membrane (QPEPTpi-35) reached a peak power density of 1.2 W cm⁻². bohrium.com

Controlled Material Properties : The mechanical properties and water uptake of these membranes can be controlled. For instance, crosslinking poly(arylene 6-azaspiro[5.5]undecanium) membranes improves mechanical strength, which can be a challenge in uncrosslinked versions, and reduces the water uptake and swelling ratio. researchgate.net

These findings underscore the significant impact of the 6-azaspiro[5.5]undecan-6-ium moiety on the development of durable, high-performance AEMs.

Performance of AEMs Functionalized with 6-Azaspiro[5.5]undecan-6-ium Cations
Membrane TypeHydroxide Conductivity (at 80°C)Alkaline Stability ConditionsPeak Power Density (H₂/O₂)Reference
Poly(aryl piperidinium)~180 mS cm⁻¹>1500 hours in 1 M KOH at 80°CNot Reported researchgate.net
Poly(ether p-terphenyl piperidinium) (QPEPTpi-35)140 mS cm⁻¹>85% conductivity retention after 2000 hours in 1 M KOH at 80°C1.2 W cm⁻² bohrium.com

Cationic Co-monomers in Functional Polymer Synthesis

The synthesis of the advanced AEMs described above involves the creation of functional polymers where the 6-azaspiro[5.5]undecan-6-ium group is a key component. The synthetic strategy often involves preparing a precursor polymer containing piperidine units. This precursor polymer is then reacted in a subsequent step to form the spirocyclic ASU cation on the side chains.

In this context, the piperidine-containing monomer acts as a precursor to the final cationic co-monomer unit in the polymer structure. For example, a piperidine trifluoromethyl ketone monomer has been designed and used in superacid-mediated polyhydroxyalkylations with aromatic compounds like p-terphenyl to create the polymer backbone. researchgate.net The pendant piperidine rings are then quaternized to form the stable 6-azonia-spiro[5.5]undecane cations. researchgate.net This multi-step synthesis allows for the incorporation of the highly stable cationic moieties into a robust and processable polymer backbone, leading to the creation of high-performance materials for demanding electrochemical applications.

Structure-Directing Agents (SDAs) for Zeolite Synthesis

This compound is a specialized organic cation that serves as a structure-directing agent (SDA) in the synthesis of zeolites. Zeolites are crystalline aluminosilicates with porous structures, and the specific topology of their frameworks can be guided by the inclusion of organic molecules like this compound during the crystallization process. The role of the SDA is to act as a template around which the inorganic components of the zeolite can assemble, leading to the formation of specific pore architectures and channel systems.

The molecular structure of 6-Azaspiro[5.5]undecan-6-ium cation plays a crucial role in determining the resulting zeolite framework. Its distinct size and shape influence the arrangement of silica (B1680970) and alumina (B75360) precursors, thereby directing the formation of a particular zeolite topology. The effectiveness of an SDA is often evaluated by its binding energy within the pores of a specific zeolite framework. A lower binding energy typically indicates a better fit and a higher likelihood of directing the synthesis towards that specific framework.

In comparative studies, aza-spiro molecules, including 6-azaspiro[5.5]undecan-6-ium, have been identified as promising SDAs. mit.edu Their potential is assessed by comparing their binding energy to that of conventional and often more complex SDAs, such as N,N,N-trimethyl-1-adamantylammonium, for a target zeolite framework like chabazite (B1143428) (CHA). mit.edu The interaction between the SDA and the inorganic framework is a key factor in stabilizing the zeolite structure during its formation.

Computational methods are increasingly employed to accelerate the discovery and design of effective SDAs for zeolite synthesis. researchgate.net These approaches allow for the rapid screening of large libraries of candidate molecules, saving significant time and resources compared to traditional trial-and-error experimental methods. mit.edu

For 6-Azaspiro[5.5]undecan-6-ium, computational screening involves calculating its binding energy within various known zeolite frameworks. This is often visualized through volume-binding energy plots, which illustrate the stability of the SDA within the zeolite's pores. mit.edu By analyzing these plots, researchers can predict the potential of 6-Azaspiro[5.5]undecan-6-ium to direct the synthesis of a specific zeolite phase.

The rational design of SDAs also considers the potential for the formation of competing zeolite phases. Computational analysis can predict the binding energies of a single SDA, like 6-Azaspiro[5.5]undecan-6-ium, in different zeolite topologies. mit.edu This information is critical for designing synthesis conditions that favor the crystallization of the desired zeolite framework over other potential competing phases. The table below presents a hypothetical comparison of binding energies for different aza-spiro SDAs in a target zeolite framework, illustrating the type of data generated during computational screening.

Table 1: Comparative Binding Energy of Aza-Spiro SDAs for a Target Zeolite Framework

Structure-Directing Agent Binding Energy (kJ/mol)
5-azaspiro[4.4]nonan-5-ium -105
6-azaspiro[5.5]undecan-6-ium -115
6-azaspiro[5.6]dodecan-6-ium -120

Note: The binding energy values are hypothetical and for illustrative purposes to demonstrate the concept of computational screening.

This computational approach not only helps in identifying novel SDAs but also provides a deeper understanding of the structure-property relationships that govern zeolite crystallization. researchgate.net

Future Research Directions and Emerging Paradigms for 6 Azaspiro 5.5 Undecan 6 Ium Bromide

Rational Design of Spirocyclic Quaternary Ammonium (B1175870) Systems for Enhanced Functionality

The rational design of new 6-Azaspiro[5.5]undecan-6-ium bromide derivatives is a primary avenue for future research. By systematically modifying the spirocyclic framework, researchers can tailor the compound's properties for specific applications. The core strategy involves introducing functional groups onto the carbon backbone or altering the substituents on the quaternary nitrogen. These modifications can influence the compound's solubility, stability, and chirality, thereby enhancing its performance in various roles.

One promising area of investigation is the development of anion exchange membranes (AEMs) for fuel cells and other electrochemical devices. Research has shown that spirocyclic quaternary ammonium cations can impart high alkaline stability to AEMs. rsc.orgrsc.orgresearchgate.net Future work could involve synthesizing polymers incorporating the 6-Azaspiro[5.5]undecan-6-ium moiety to create membranes with improved durability and high hydroxide (B78521) conductivity. rsc.org The inherent strain-free ring structure of such cations is a key advantage in minimizing degradation. rsc.orgresearchgate.net

The table below outlines potential design strategies and their expected impact on the functionality of this compound systems.

Design StrategyTarget MoietyPotential Functional GroupExpected Outcome/Enhanced Functionality
Backbone Functionalization Cyclohexane (B81311) RingsHydroxyl (-OH), Alkoxy (-OR)Increased hydrophilicity, potential for hydrogen bonding, altered solubility.
Backbone Functionalization Cyclohexane RingsChiral auxiliariesIntroduction of chirality for asymmetric catalysis applications.
N-Substituent Modification Quaternary NitrogenLong alkyl chainsIncreased lipophilicity for phase-transfer catalysis, surfactant properties.
N-Substituent Modification Quaternary NitrogenPolymerizable groups (e.g., vinyl)Integration into polymer backbones for creating functional materials like AEMs.

Exploration of Novel Catalytic Transformations and Mechanistic Insights

Spirocyclic quaternary ammonium salts have emerged as powerful chiral phase-transfer catalysts (PTCs) for asymmetric synthesis. nih.govrsc.org The rigid, three-dimensional structure of this compound provides a well-defined chiral environment that can induce high stereoselectivity in chemical reactions. Future research will likely focus on designing chiral variants of this compound and applying them to a broader range of catalytic transformations, such as asymmetric alkylations, epoxidations, and Michael additions. nih.gov

A critical aspect of this research will be gaining deep mechanistic insights into how these catalysts operate. Understanding the transition states and the non-covalent interactions between the catalyst, substrate, and reactants is essential for optimizing catalyst performance. nih.gov A combination of experimental kinetics, isotopic labeling, and computational studies will be crucial for elucidating these mechanisms. nih.gov Such studies will not only improve existing catalytic systems but also guide the design of next-generation catalysts with even higher efficiency and selectivity. jku.at

Integration into Multifunctional Materials and Hybrid Systems

The unique properties of the 6-Azaspiro[5.5]undecan-6-ium cation make it an attractive building block for advanced materials. nih.gov A significant area of future research will be its integration into multifunctional materials and hybrid systems, where the spirocyclic cation can impart specific functions such as ionic conductivity, thermal stability, or antimicrobial activity. rsc.orgnih.gov

One key application is in the development of solid-state electrolytes and ion-conducting polymers. The incorporation of the 6-Azaspiro[5.5]undecan-6-ium moiety into polymer backbones could lead to materials with high ionic conductivity and excellent chemical stability, suitable for use in batteries and sensors. lu.se Furthermore, these spirocyclic structures can serve as templates or structure-directing agents in the synthesis of porous materials like zeolites or metal-organic frameworks (MOFs), potentially leading to materials with novel topologies and catalytic properties.

Another emerging area is the creation of hybrid materials where the quaternary ammonium salt is combined with inorganic nanoparticles or other organic molecules. mdpi.com These hybrids could exhibit synergistic properties, finding applications in areas such as antimicrobial coatings, drug delivery systems, and advanced composites. nih.gov

Advanced Characterization Methodologies for In Situ Studies

To fully understand and optimize the behavior of this compound in various applications, it is essential to study its dynamics and transformations under real-time, operational conditions. Future research will increasingly rely on advanced, in situ characterization techniques to probe the compound's structure and function at the molecular level.

For catalytic applications, techniques like in situ Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy can provide real-time information on reaction intermediates and catalyst-substrate interactions. acs.org These methods allow researchers to observe the catalytic cycle as it happens, providing invaluable data for mechanistic elucidation. When studying materials, in situ X-ray diffraction and scattering techniques can reveal changes in the material's crystal structure or morphology during processes like ion conduction or thermal degradation.

The table below summarizes key advanced characterization techniques and the insights they can provide for studying this compound systems.

Characterization TechniqueInformation GainedApplication Area
In Situ NMR Spectroscopy Real-time monitoring of reaction kinetics, identification of intermediates, catalyst-substrate binding.Catalysis, Mechanistic Studies
In Situ IR/Raman Spectroscopy Vibrational changes in chemical bonds, monitoring functional group transformations.Materials Science, Catalysis
In Situ X-ray Diffraction (XRD) Changes in crystal structure, phase transitions under operational conditions.Materials Science, Solid-State Chemistry
Electrochemical Impedance Spectroscopy (EIS) Ionic conductivity, charge transfer resistance in electrochemical devices.Anion Exchange Membranes, Electrolytes
Atomic Force Microscopy (AFM) Surface morphology and nanostructure of materials incorporating the compound.Hybrid Materials, Thin Films

Computational Modeling for Predictive Research and Material Discovery

Computational modeling is set to become an indispensable tool in guiding the future research of this compound and its derivatives. Theoretical calculations, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, can provide predictive insights into the compound's properties and reactivity, thereby accelerating the discovery of new materials and catalysts. researchgate.netnih.gov

DFT calculations can be used to predict the electronic structure, stability, and optimal geometry of novel derivatives, helping to screen potential candidates before they are synthesized in the lab. researchgate.net For example, modeling can predict how different functional groups will affect the stability of the spirocyclic cation in alkaline environments, a critical factor for AEM applications. rsc.orgnih.gov In the realm of catalysis, computational methods can be used to map out entire reaction pathways, identify transition states, and explain the origins of stereoselectivity. nih.gov

Molecular dynamics simulations can provide insights into the behavior of these molecules in condensed phases, such as in solution or within a polymer matrix. nih.gov This can be used to predict properties like ionic conductivity in materials or to understand the self-assembly of these molecules into larger structures. By combining computational predictions with experimental validation, researchers can adopt a more efficient, hypothesis-driven approach to exploring the vast potential of this compound.

Q & A

Basic Research Question

  • PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
  • First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if bromide toxicity symptoms (e.g., CNS depression) occur .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.